2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a benzofuro-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, followed by an oxidation/elimination sequence . This method is efficient under mild and metal-free reaction conditions, yielding functionalized benzofuran derivatives in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the absence of a base.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or ether.
Substitution: Various nucleophiles under mild to moderate conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ would yield oxidized benzofuran derivatives, while reduction with NaBH4 would yield reduced forms of the compound.
Scientific Research Applications
2-(2,4-dioxo-1,4-dihydro1
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2(3H)-one: A structurally related compound with similar synthetic routes.
Dibenzofuran: Another related compound with applications in organic synthesis.
Uniqueness
2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its specific benzofuro-pyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-2-7-16-11(19)8-18-14(20)13-12(17-15(18)21)9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFWHFZCYBJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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